molecular formula C7H3Br2FO B1413259 2,4-Dibromo-5-fluorobenzaldehyde CAS No. 1806352-88-4

2,4-Dibromo-5-fluorobenzaldehyde

Cat. No.: B1413259
CAS No.: 1806352-88-4
M. Wt: 281.9 g/mol
InChI Key: VEBRHFPIHRXVMA-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Scientific Research Applications

2,4-Dibromo-5-fluorobenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form Schiff bases with amines.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: In the production of specialty chemicals and materials, including polymers and dyes.

Safety and Hazards

2,4-Dibromo-5-fluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . The compound should be stored in a well-ventilated place and kept tightly closed .

Future Directions

There are potential growth opportunities in the market for 2,4-Dibromo-5-fluorobenzaldehyde, including identifying potential areas for growth such as emerging markets and untapped customer segments .

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-5-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with biomolecules often involves the formation of covalent bonds, leading to changes in the enzyme’s structure and function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation. This binding often involves covalent interactions, resulting in changes in the enzyme’s conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative changes in cell behavior, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects, such as organ damage or metabolic disturbances, are often observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, determining its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-5-fluorobenzaldehyde can be synthesized through a multi-step process involving the bromination and fluorination of benzaldehyde derivatives. One common method involves the bromination of 5-fluorobenzaldehyde using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or sodium thiolate in polar solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 2,4-dibromo-5-fluorobenzoic acid.

    Reduction: Formation of 2,4-dibromo-5-fluorobenzyl alcohol.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-5-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    2,4-Dibromo-5-methylbenzaldehyde: Similar structure but with a methyl group instead of fluorine.

    2,4-Dibromo-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of fluorine.

Uniqueness

2,4-Dibromo-5-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated benzaldehydes. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity in nucleophilic substitution and other reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,4-dibromo-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBRHFPIHRXVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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